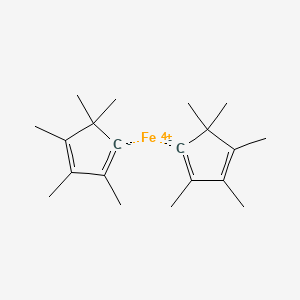
Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene is a complex organometallic compound It is notable for its unique structure, which includes a central iron ion coordinated to a pentamethylcyclopentadienyl ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene typically involves the reaction of iron pentacarbonyl with 1,2,3,4,5-pentamethylcyclopentadiene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Fe(CO)5+C5Me5H→Fe(C5Me5)2+5CO
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile or electrophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) species, while reduction may produce iron(II) species.
Aplicaciones Científicas De Investigación
Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound’s ability to mediate electron transfer reactions makes it useful in studying biological redox processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene exerts its effects involves coordination chemistry and electron transfer processes. The central iron ion can undergo redox reactions, facilitating various catalytic processes. The pentamethylcyclopentadienyl ligand stabilizes the iron ion and influences its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Iron(4+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene: Similar structure but different methyl group positions.
Iron(4+);1,2,3,4,5-tetramethylcyclopenta-1,3-diene: One less methyl group.
Iron(4+);1,2,3,4,5-hexamethylcyclopenta-1,3-diene: One additional methyl group.
Uniqueness
Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene is unique due to its specific methyl group arrangement, which affects its electronic properties and reactivity. This makes it particularly useful in certain catalytic applications where other similar compounds may not perform as effectively.
Propiedades
Fórmula molecular |
C20H30Fe+2 |
|---|---|
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Fe/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+4 |
Clave InChI |
SIKSUSFVVCAMME-UHFFFAOYSA-N |
SMILES canónico |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Fe+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


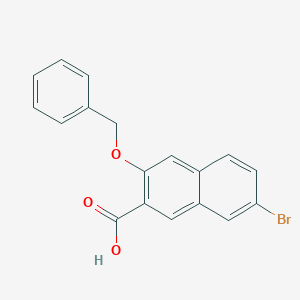
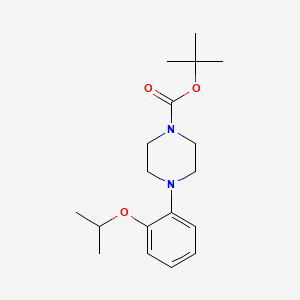
![5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol](/img/structure/B13895394.png)
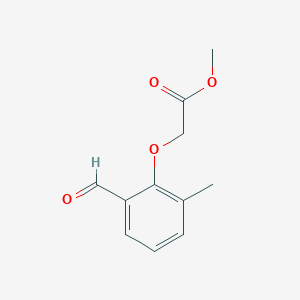


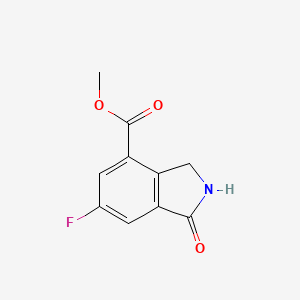

![(2S,6S)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid](/img/structure/B13895431.png)
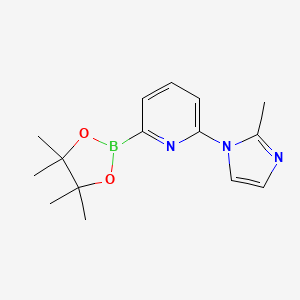
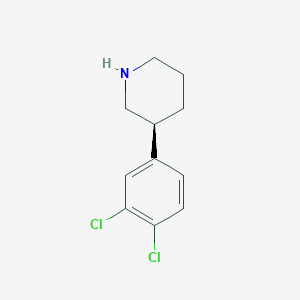
![2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine](/img/structure/B13895449.png)
![(1R)-spiro[indane-2,4'-piperidine]-1-amine;dihydrochloride](/img/structure/B13895457.png)
![Tert-butyl 4-[(3-bromo-5-methyl-2-pyridyl)methyl]-4-cyano-piperidine-1-carboxylate](/img/structure/B13895471.png)
